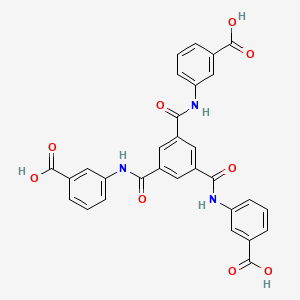

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid

Übersicht

Beschreibung

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its unique structure, which includes three benzene rings connected by triamide linkages to a central benzene-1,3,5-tricarboxylic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 5-aminoisophthalic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired triamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions may produce oxidized derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid involves its ability to form multiple hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene-1,3,5-tricarboxylic acid: A simpler analog with three carboxylic acid groups.

1,3,5-Triscarboxyphenylethynylbenzene: Another related compound with ethynyl linkages.

Uniqueness

3,3’,3’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid is unique due to its triamide linkages, which provide additional sites for hydrogen bonding and enhance its ability to form complex supramolecular structures. This makes it particularly valuable in the design of advanced materials and biomimetic systems .

Biologische Aktivität

3,3',3''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))tribenzoic acid, commonly referred to as a triazine-based compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple benzene rings and azanediyl linkages. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and materials science.

- Molecular Formula : C₁₈H₁₅N₃O₃

- Molecular Weight : 321.33 g/mol

- CAS Number : 776242-89-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 200 |

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study: Breast Cancer Cells

A case study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study published in Molecules, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Apoptosis Induction : By modulating apoptotic pathways in cancer cells, it promotes cell death.

- Cytokine Modulation : It inhibits inflammatory pathways by reducing cytokine levels.

Eigenschaften

IUPAC Name |

3-[[3,5-bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-4-16(13-22)28(37)38)19-10-20(26(35)32-23-8-2-5-17(14-23)29(39)40)12-21(11-19)27(36)33-24-9-3-6-18(15-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMHMKJMDXXXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.